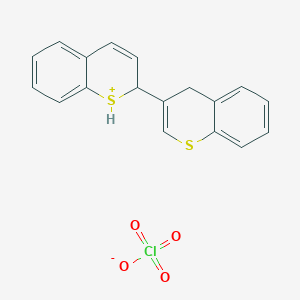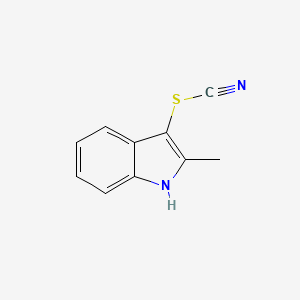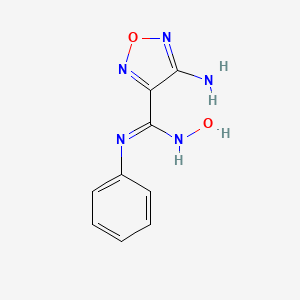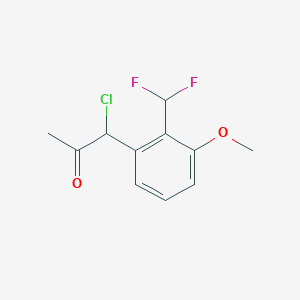
2-(4H-1-Benzothiopyran-3-yl)-2H-1-benzothiopyran-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) typically involves the reaction of benzothiopyran derivatives with perchloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) can be compared with other benzothiopyrylium salts and benzothiopyran derivatives. Similar compounds include:
- 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, chloride
- 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, bromide
- 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, iodide
The uniqueness of 1-Benzothiopyrylium, 2-(4H-1-benzothiopyran-3-yl)-, perchlorate (9CI) lies in its specific perchlorate anion, which can influence its chemical reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
100264-58-2 |
|---|---|
Fórmula molecular |
C18H15ClO4S2 |
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
3-(2H-thiochromen-1-ium-2-yl)-4H-thiochromene;perchlorate |
InChI |
InChI=1S/C18H14S2.ClHO4/c1-4-8-17-13(5-1)9-10-18(20-17)15-11-14-6-2-3-7-16(14)19-12-15;2-1(3,4)5/h1-10,12,18H,11H2;(H,2,3,4,5) |
Clave InChI |
RDGSYVGABNFHGH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2SC=C1C3C=CC4=CC=CC=C4[SH+]3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14060056.png)




![[1,1'-Biphenyl]-4-carboxamide, N-[(3S)-2-oxo-3-oxetanyl]-](/img/structure/B14060092.png)



![[2-Chloro-5-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14060115.png)

